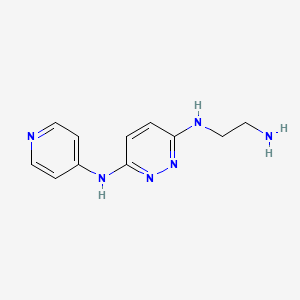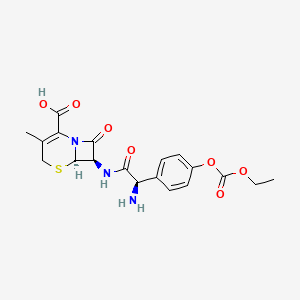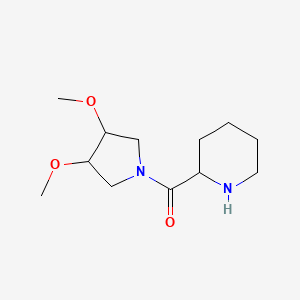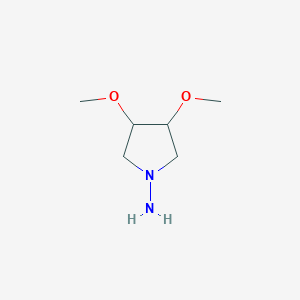
叠氮基-聚乙二醇12-酸
描述
Azido-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry due to its ability to react with various functional groups, making it a valuable tool in scientific research and industrial applications.
科学研究应用
Azido-PEG12-acid is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and PROTACs (Proteolysis Targeting Chimeras).
Industry: Applied in the creation of new materials and coatings with enhanced properties.
作用机制
Target of Action
Azido-PEG12-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to target specific proteins for degradation . The targets of Azido-PEG12-acid are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Azido-PEG12-acid contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . The terminal carboxylic acid of Azido-PEG12-acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG12-acid is the ubiquitin-proteasome system . PROTACs, which use Azido-PEG12-acid as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of Azido-PEG12-acid are largely determined by its role as a linker in PROTACs. The hydrophilic polyethylene glycol (PEG) spacer in Azido-PEG12-acid increases its solubility in aqueous media , which can enhance the bioavailability of the PROTAC.
Result of Action
The result of the action of Azido-PEG12-acid, when used in a PROTAC, is the degradation of the target protein . This can have various molecular and cellular effects depending on the function of the target protein.
Action Environment
The action of Azido-PEG12-acid can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the concentration of copper. Additionally, the stability of the resulting triazole linkage and amide bond can be influenced by the pH of the environment . The hydrophilic PEG spacer in Azido-PEG12-acid can increase its solubility in aqueous media , potentially enhancing its action in hydrophilic environments.
生化分析
Biochemical Properties
Azido-PEG12-acid plays a crucial role in biochemical reactions due to its ability to participate in click chemistry. The azide group in Azido-PEG12-acid can react with alkyne, BCN, or DBCO groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages . This property makes Azido-PEG12-acid an essential tool for bio-conjugation and labeling of biomolecules. It interacts with enzymes such as EDC or HATU, which facilitate the formation of stable amide bonds with primary amine groups .
Cellular Effects
Azido-PEG12-acid influences various cellular processes by modifying proteins and other biomolecules through bio-conjugation. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by introducing functional groups that alter the activity of target proteins . For example, in the synthesis of PROTACs, Azido-PEG12-acid helps in the selective degradation of target proteins by the ubiquitin-proteasome system, thereby modulating cellular functions .
Molecular Mechanism
The molecular mechanism of Azido-PEG12-acid involves its participation in click chemistry reactions, where the azide group forms covalent bonds with alkyne-containing molecules . This interaction is facilitated by copper ions in CuAAC or by strain in SPAAC. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it suitable for long-term studies. Additionally, Azido-PEG12-acid can form amide bonds with primary amines in the presence of activators like EDC or HATU, further expanding its utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, Azido-PEG12-acid exhibits stability under various conditions. It can be stored at -20°C for extended periods without significant degradation . Over time, the compound maintains its reactivity in click chemistry reactions, ensuring consistent results in bio-conjugation experiments. Long-term studies have shown that Azido-PEG12-acid retains its ability to modify proteins and other biomolecules, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of Azido-PEG12-acid in animal models vary with dosage. At lower doses, the compound effectively participates in bio-conjugation reactions without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse reactions, such as changes in cellular metabolism or gene expression . It is essential to optimize the dosage to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
Azido-PEG12-acid is involved in metabolic pathways that include the formation of stable triazole linkages through click chemistry . The compound interacts with enzymes like EDC or HATU, which facilitate the formation of amide bonds with primary amines . These interactions play a crucial role in the modification of biomolecules, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, Azido-PEG12-acid is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse efficiently in aqueous environments. This property ensures that Azido-PEG12-acid can reach its target biomolecules and participate in bio-conjugation reactions effectively .
Subcellular Localization
Azido-PEG12-acid’s subcellular localization is influenced by its hydrophilic PEG spacer and functional groups . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that Azido-PEG12-acid can interact with its target biomolecules in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions: Azido-PEG12-acid can be synthesized through the reaction of PEG with azide-containing reagents. Common reagents used in this synthesis include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Industrial Production Methods: On an industrial scale, the production of Azido-PEG12-acid involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions: Azido-PEG12-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group in Azido-PEG12-acid can react with alkynes, BCN (Benzocyclooctyne), and DBCO (Dibenzocyclooctyne) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form amide bonds.
Common Reagents and Conditions:
CuAAC Reaction: Copper(I) bromide (CuBr) and sodium ascorbate are commonly used as catalysts and reducing agents, respectively.
SPAAC Reaction: No additional reagents are required as the reaction is driven by the strain in the alkyne molecule.
Amide Bond Formation: EDC and HATU are used as coupling agents, and the reaction is typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
CuAAC Reaction: The major product is a triazole-linked compound, which is highly stable and useful in various applications.
SPAAC Reaction: Similar triazole-linked products are formed, but without the need for a copper catalyst.
Amide Bond Formation: The major product is an amide-linked compound, which can be used in peptide synthesis and other applications.
相似化合物的比较
Azido-PEG4-acid
Azido-PEG12-amine
Azido-PEG20-acid
Azido-PEG4-amine
Azido-PEG12-acid stands out due to its versatility and ability to participate in various chemical reactions, making it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFODOGACDHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


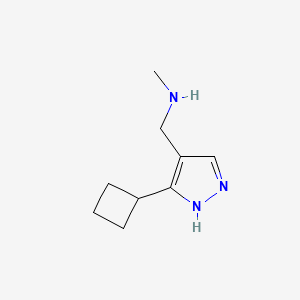

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)
![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)


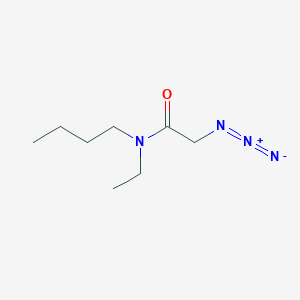
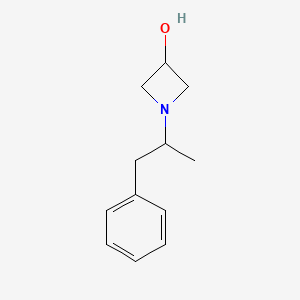
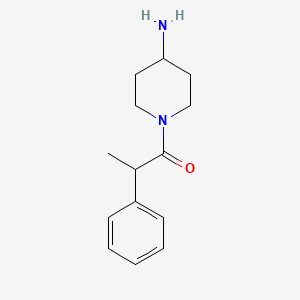
![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)
